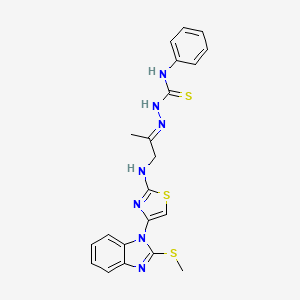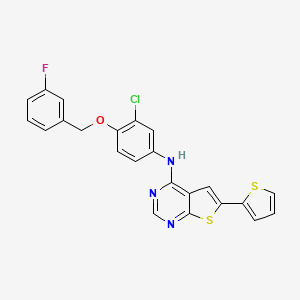
Serinol-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The molecular formula of Serinol-d5 is C3H4D5NO2, and it has a molecular weight of 96.14 g/mol . The deuterium labeling makes it particularly useful in various scientific research applications, especially in the fields of chemistry and pharmacokinetics.
Métodos De Preparación
Serinol-d5 can be synthesized through several methods. One common approach involves the chemical process based on 2-nitro-1,3-propanediol, dihydroxyacetone, and ammonia . Another method involves the use of dihydroxyacetone oxime or 5-amino-1,3-dioxane . Industrial production methods often utilize biotechnological applications of amino alcohol dehydrogenases or transaminases . The reaction conditions typically involve the use of pyridoxal-5-phosphate, dihydroxyacetone phosphate, and alanine .
Análisis De Reacciones Químicas
Serinol-d5 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrochloric acid, dihydroxyacetone, and ammonia . Major products formed from these reactions include synthetic antibiotics like chloramphenicol and intermediates for X-ray contrast agents and pharmaceuticals . The compound is also involved in the synthesis of sphingosine and ceramide .
Aplicaciones Científicas De Investigación
Serinol-d5 has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various compounds, including synthetic antibiotics and X-ray contrast agents . In biology, it serves as an intermediate in the biosynthesis of toxins and second messengers in eukaryotic organisms . In medicine, it is used in the development of pharmaceuticals and as a tracer for quantitation during drug development processes . In industry, it is utilized in the synthesis of sphingosine and ceramide, which are important for the formation of the epidermal permeability barrier .
Mecanismo De Acción
The mechanism of action of Serinol-d5 involves its incorporation into drug molecules as a stable heavy isotope. This deuteration can affect the pharmacokinetic and metabolic profiles of drugs, making them more stable and less prone to degradation . In biological systems, this compound can stimulate the production of ceramides through a CB1-dependent mechanism, which is important for maintaining the epidermal permeability barrier .
Comparación Con Compuestos Similares
Serinol-d5 is unique due to its deuterium labeling, which distinguishes it from other similar compounds like serinol (2-amino-1,3-propanediol) and its commercial C-substituted analogs . Similar compounds include N-palmitoyl serinol, which is used in the production of ceramides and has potential anti-cancer properties . Another similar compound is 2-nitro-1,3-propanediol, which is used in the chemical synthesis of serinol .
Propiedades
Fórmula molecular |
C3H9NO2 |
|---|---|
Peso molecular |
96.14 g/mol |
Nombre IUPAC |
2-amino-1,1,2,3,3-pentadeuteriopropane-1,3-diol |
InChI |
InChI=1S/C3H9NO2/c4-3(1-5)2-6/h3,5-6H,1-2,4H2/i1D2,2D2,3D |
Clave InChI |
KJJPLEZQSCZCKE-UXXIZXEISA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])(C([2H])([2H])O)N)O |
SMILES canónico |
C(C(CO)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


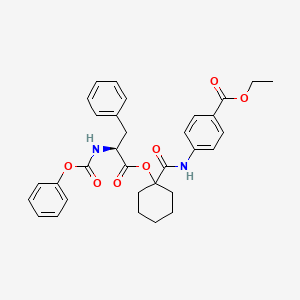
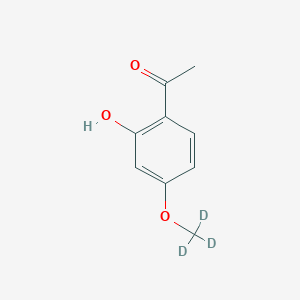
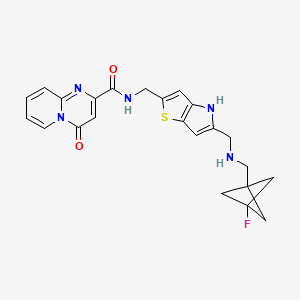
![Ruthenium, [N-[(1R,2R)-2-(amino-kappaN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kappaN]chloro[(1,2,3,4,5,6-eta)-1-methyl-4-(1-methylethyl)benzene]-](/img/structure/B12394670.png)

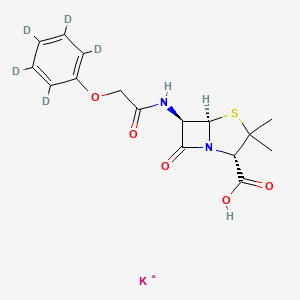
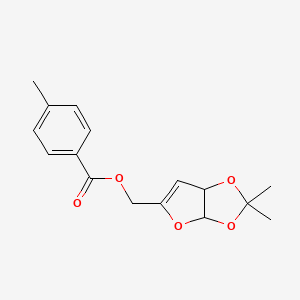
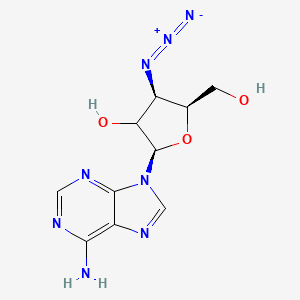
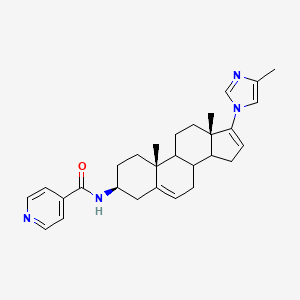
![3-(6-Ethoxynaphthalen-2-Yl)-1-(Propan-2-Yl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B12394711.png)


